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Compound of Interest

Compound Name: 2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4). The following sections

detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR)

spectral properties. The information is intended to aid in the identification, characterization, and

quality control of this compound in research and development settings.

Mass Spectrometry (MS)
Mass spectrometry of 2,3-Dimethyl-5-hexen-3-ol was conducted using electron ionization (EI).

The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion.

The data presented here is sourced from the National Institute of Standards and Technology

(NIST) database.[1]
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m/z Relative Intensity (%)
Plausible Fragment

Assignment

43 100.0 [C3H7]+ (isopropyl cation)

55 45.0 [C4H7]+

69 30.0 [C5H9]+

87 80.0 [M - C3H7]+ (loss of isopropyl)

113 10.0 [M - CH3]+ (loss of methyl)

128 5.0 [M]+ (Molecular Ion)

Infrared (IR) Spectroscopy
The infrared spectrum of 2,3-Dimethyl-5-hexen-3-ol reveals characteristic absorption bands

corresponding to its functional groups. The data below is sourced from the NIST database.[1]

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

~2970 Strong C-H stretch (alkane)

~1640 Medium C=C stretch (alkene)

~1150 Strong C-O stretch (tertiary alcohol)

~990, ~910 Strong
=C-H bend (alkene, out-of-

plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for 2,3-Dimethyl-5-hexen-3-ol is not readily available in

public spectral databases. The following data is based on spectral prediction and should be

used as a reference for preliminary identification.
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¹H NMR (Predicted)
Chemical Shift (δ,

ppm)
Multiplicity Integration Proton Assignment

~5.8 ddt 1H H-5

~5.2 d 1H H-6 (trans to C4)

~5.0 d 1H H-6 (cis to C4)

~2.3 d 2H H-4

~1.8 m 1H H-2

~1.5 s 1H OH

~1.1 s 3H C3-CH₃

~0.9 d 6H C2-CH₃ x 2

¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Carbon Assignment

~135 C-5

~118 C-6

~75 C-3

~45 C-4

~35 C-2

~25 C3-CH₃

~17 C2-CH₃ x 2

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described above, suitable for a compound like 2,3-Dimethyl-5-hexen-3-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-5-hexen-3-ol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of 2,3-
Dimethyl-5-hexen-3-ol between two KBr or NaCl plates to form a thin film.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.
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Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the volatile sample into the ion source,

often via a gas chromatograph (GC) for separation and purification.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-Dimethyl-5-hexen-3-ol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-
3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-3-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

